Physicochemical Comparison with Unsubstituted Analog
A direct comparison of computed physicochemical properties from PubChem reveals quantifiable differences between 2-(2,5-dimethoxybenzenesulfonamido)acetic acid and its unsubstituted analog, 2-(benzenesulfonamido)acetic acid. The dimethoxy-substituted compound exhibits a higher molecular weight and a greater number of hydrogen bond acceptors (7 vs. 5), while maintaining a similar hydrogen bond donor count and a comparable XLogP3-AA value (0.4 vs. 0.5). These differences in bulk and hydrogen bonding capacity can influence solubility, permeability, and target engagement profiles, making the choice between these two compounds a matter of specific research requirements [1][2].
| Evidence Dimension | Physicochemical Properties (Computed) |
|---|---|
| Target Compound Data | MW: 275.28 g/mol; HBA: 7; HBD: 2; XLogP3-AA: 0.4; TPSA: 119 Ų [1] |
| Comparator Or Baseline | 2-(benzenesulfonamido)acetic acid (CAS 5398-96-9) - MW: 215.23 g/mol; HBA: 5; HBD: 2; XLogP3-AA: 0.5; TPSA: 83.8 Ų [2] |
| Quantified Difference | ΔMW: +60.05 g/mol (+27.9%); ΔHBA: +2 (40% increase); ΔXLogP3-AA: -0.1; ΔTPSA: +35.2 Ų (+42%) |
| Conditions | Computed properties from PubChem release 2025.04.14 (Target) and PubChem release 2025.09.15 (Comparator). |
Why This Matters
The 42% increase in topological polar surface area (TPSA) for the dimethoxy-substituted compound directly impacts its predicted passive membrane permeability and solubility, which are critical parameters for selecting a building block for lead optimization or for designing a chemical probe with specific ADME properties.
- [1] PubChem. (2025). 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid. PubChem Compound Summary for CID 701118. View Source
- [2] PubChem. (2025). 2-Benzenesulfonamidoacetic acid. PubChem Compound Summary for CID 220662. View Source
